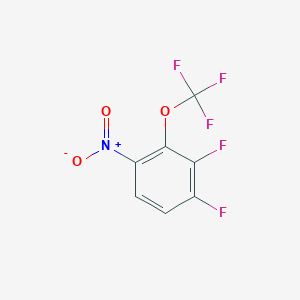

4-Iodo-2-methylbenzothiazole

Overview

Description

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which includes 4-Iodo-2-methylbenzothiazole, often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another common method is the cyclization of thioamide . These synthetic approaches have been developed over the years, and they continue to evolve, offering more efficient and environmentally friendly methods .Scientific Research Applications

Antimicrobial Activity

4-Iodo-2-methylbenzothiazole has been explored in the context of antimicrobial activity. A study focused on synthesizing novel triazoles using 4-Iodobenzoic acid, which was eventually converted into triazoles with antimicrobial properties. These compounds, including those related to this compound, exhibited inhibition against various bacteria and fungi, including Candida albicans, Aspergillus niger, and Fusarium oxysporum (Gupta & Mishra, 2017).

Anticancer Properties

Another significant application is in the field of anticancer research. A study investigated the antitumor screening of several 4-thiazolidinones with a benzothiazole moiety, aiming to discover novel anticancer agents. These compounds, including derivatives of this compound, showed promising anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, and breast cancers (Havrylyuk et al., 2010).

Material Science and Surface Chemistry

In material science and surface chemistry, this compound has been used in studies involving surface-enhanced Raman scattering (SERS). An investigation of 2-amino-4-methylbenzothiazole adsorption on colloidal silver particles provided insights into the interactions at the molecular level, which is vital for the development of advanced materials and sensors (Sarkar et al., 2005).

Chemical Synthesis and Analysis

The compound has also been utilized in chemical synthesis and analysis. For instance, a study focused on the quantitative analysis of 2-amino-4-methylbenzothiazole, a related compound, using high-performance liquid chromatography (HPLC), demonstrating its importance in analytical chemistry (Yuan, 2011).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. A study examined the use of 2-amino-4-methylbenzothiazole and its derivatives as corrosion inhibitors for mild steel in acidic environments, highlighting its potential in industrial applications (Shainy et al., 2017).

Future Directions

The future of benzothiazole research is promising, with recent advances in green chemistry leading to more efficient and environmentally friendly synthesis methods . The wide range of biological activities exhibited by benzothiazole derivatives suggests that they will continue to be a focus of medicinal chemistry research .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to interact with various biological targets, including bcl-2, a key enzyme involved in apoptosis

Mode of Action

Benzothiazole derivatives have been reported to inhibit bcl-2, an anti-apoptotic protein . This suggests that 4-Iodo-2-methylbenzothiazole might interact with its targets to induce apoptosis, but further studies are required to confirm this hypothesis.

Biochemical Pathways

It is known that modulation of bcl-2 activity can affect apoptosis, a crucial process in cell survival and death . Therefore, it is plausible that this compound might influence pathways related to apoptosis.

Pharmacokinetics

These properties are critical for the bioavailability and efficacy of a drug

Result of Action

If this compound acts similarly to other benzothiazole derivatives, it might induce apoptosis in cells by inhibiting anti-apoptotic proteins like bcl-2

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound

Biochemical Analysis

Biochemical Properties

4-Iodo-2-methylbenzothiazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been found to interact with the BCL-2 family of proteins, which are key regulators of apoptosis. The compound binds to the anti-apoptotic proteins BCL-2 and BCL-XL, inhibiting their function and promoting the apoptotic pathway. This interaction is crucial in cancer research, as it can potentially lead to the development of new cancer therapies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting the balance between pro-apoptotic and anti-apoptotic proteins. It influences cell signaling pathways, particularly those involved in cell survival and death. Additionally, this compound affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby altering cellular metabolism and promoting cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the BH3 domain of BCL-2 family proteins, inhibiting their anti-apoptotic function. This binding prevents the interaction of BCL-2 with pro-apoptotic proteins like BAX and BAK, leading to the release of cytochrome c from mitochondria and activation of the caspase cascade. This cascade ultimately results in programmed cell death. Additionally, this compound may influence gene expression by modulating transcription factors involved in apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal tissues. At higher doses, toxic effects such as liver and kidney damage have been observed. These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to apoptosis. It interacts with enzymes such as caspases, which play a critical role in the execution phase of apoptosis. The compound also affects metabolic flux by altering the levels of key metabolites involved in cell survival and death. These interactions underscore the compound’s potential as a modulator of metabolic pathways in cancer therapy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in mitochondria, where it exerts its apoptotic effects. This localization is crucial for its function, as the mitochondria are central to the regulation of apoptosis .

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria. This localization is directed by specific targeting signals and post-translational modifications that guide the compound to the mitochondrial membrane. Once localized, this compound interacts with mitochondrial proteins to induce apoptosis. This targeted approach enhances its efficacy and reduces off-target effects .

Properties

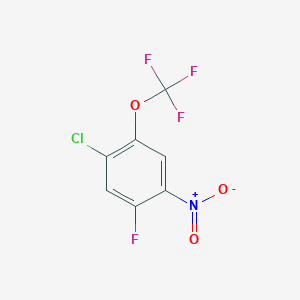

IUPAC Name |

4-iodo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHZZMLIIOOAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

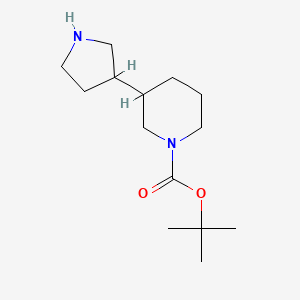

![5-(Cbz-amino)-2-azaspiro[3.3]heptane](/img/structure/B1402230.png)

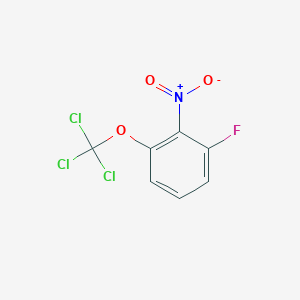

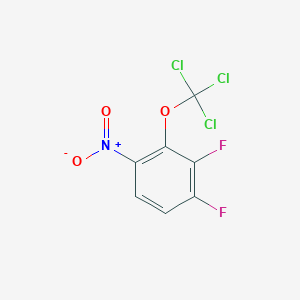

![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1402233.png)